Piperidine, 1-[1-(phenylethynyl)pentyl]-
Description
Contextual Significance of Piperidine (B6355638) Scaffolds in Chemical Sciences
Piperidine as a Fundamental Heterocyclic System in Organic Synthesis
In organic synthesis, the piperidine ring is a highly valued heterocyclic system. nih.gov Its saturated, chair-like conformation allows for predictable stereochemical control during synthesis, enabling the creation of complex, multi-substituted derivatives. wikipedia.org Chemists have developed numerous methods for synthesizing the piperidine core, including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and multicomponent reactions that allow for the rapid assembly of highly functionalized piperidine structures. nih.gov This synthetic accessibility makes the piperidine scaffold an ideal starting point for building diverse chemical libraries aimed at drug discovery. acs.orgwhiterose.ac.uk
Importance of Piperidine Derivatives as Core Structures in Molecular Design
The piperidine moiety is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. digitellinc.comresearchgate.net This versatility has led to its incorporation into a wide range of pharmaceuticals across various therapeutic areas. nih.govnbinno.com The nitrogen atom in the piperidine ring can act as a basic center, which is often crucial for forming salt derivatives with improved solubility and for establishing key interactions, such as hydrogen bonds, with biological receptors. nih.gov The ring's conformational flexibility allows it to present its substituents in optimal orientations for binding, enhancing both potency and selectivity. researchgate.net
Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold
| Drug Name | Therapeutic Class | Role of Piperidine Moiety |
|---|---|---|
| Methylphenidate | CNS Stimulant | Core scaffold influencing receptor binding |
| Donepezil | Acetylcholinesterase Inhibitor | Key structural component for enzyme interaction |
| Fentanyl | Opioid Analgesic | Essential for µ-opioid receptor binding |
| Haloperidol | Antipsychotic | Central part of the pharmacophore |
| Pioglitazone | Antidiabetic | Side chain influencing pharmacokinetic properties |
Structure
3D Structure
Properties
CAS No. |
848598-55-0 |
|---|---|
Molecular Formula |
C18H25N |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
1-(1-phenylhept-1-yn-3-yl)piperidine |
InChI |
InChI=1S/C18H25N/c1-2-3-12-18(19-15-8-5-9-16-19)14-13-17-10-6-4-7-11-17/h4,6-7,10-11,18H,2-3,5,8-9,12,15-16H2,1H3 |
InChI Key |
YCWVRBKNGSLXND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#CC1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
The Strategic Role of the Phenylethynyl Moiety in Molecular Architecture
The phenylethynyl group combines a phenyl ring with an acetylene (B1199291) (ethynyl) linker. This combination imparts specific and desirable characteristics to a molecule, influencing its shape, rigidity, and electronic properties.
The Acetylene Group as a Privileged Structural Feature in Medicinal Chemistry
The acetylene group has become widely recognized as a privileged structural element in modern drug discovery. acs.orgnih.gov Its linear and rigid geometry makes it an excellent linker or spacer, allowing chemists to precisely control the distance and orientation between two other functional groups within a molecule. researchgate.net This rigidity can be advantageous for optimizing binding to a target receptor by minimizing the entropic penalty upon binding. The π-system of the alkyne can also participate in various non-covalent interactions, further contributing to binding affinity. acs.org The ethynyl (B1212043) group is found in a range of approved drugs, targeting a wide variety of proteins and enzymes. nih.govberkeley.edu
Bioisosteric Considerations of Alkynes and Phenyl Groups in Pharmacophore Development
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental tactic in medicinal chemistry for optimizing drug properties. nih.gov The acetylene group and the phenyl ring share certain characteristics that allow them to be considered bioisosteres in specific contexts. acs.orgresearchgate.net Both possess π-systems capable of donor-acceptor interactions. acs.org Therefore, an alkyne can sometimes replace a phenyl ring to reduce molecular weight, decrease lipophilicity, or explore different binding interactions without drastically altering the core pharmacophore. drughunter.comresearchgate.net This replacement can lead to improved metabolic stability, as phenyl rings are often susceptible to oxidative metabolism. hyphadiscovery.com
Table 2: Comparison of Physicochemical Properties of Phenyl and Ethynyl Bioisosteres
| Property | Phenyl Group (-C₆H₅) | Ethynyl Group (-C≡CH) | Key Differences & Rationale for Bioisosteric Replacement |
|---|---|---|---|
| Geometry | Planar, trigonal | Linear | The ethynyl group provides a rigid, linear spacer, altering molecular shape. |
| Size | Larger, bulkier | Smaller, more compact | Can reduce steric hindrance and access smaller binding pockets. |
| Lipophilicity (logP) | Increases lipophilicity | Generally lower contribution to lipophilicity | Can improve solubility and modify pharmacokinetic profiles. |
| Metabolism | Prone to aromatic hydroxylation | Generally more metabolically stable | Can block a metabolic soft spot, increasing drug half-life. |
| π-System | Aromatic π-system | Orthogonal π-bonds | Both can engage in π-stacking and other electronic interactions. acs.org |
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand. For piperidine-containing compounds, molecular docking has been instrumental in identifying potential biological targets.
In studies of various piperidine (B6355638) derivatives, molecular docking simulations have been used to investigate their interactions with receptors such as the sigma-1 receptor (S1R). nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the piperidine derivative and the amino acid residues of the receptor's binding site. For a compound like Piperidine, 1-[1-(phenylethynyl)pentyl]-, docking studies would likely explore how the piperidine ring, the phenylethynyl group, and the pentyl chain contribute to binding with a specific target. The results would be presented in terms of binding energy and inhibition constants, offering a quantitative measure of the interaction. nih.gov
Table 1: Example of Molecular Docking Data for Piperidine Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Piperidine Derivative A | Sigma-1 Receptor | -8.5 | TYR103, GLU172, ILE124 |
| Piperidine Derivative B | Dopamine D2 Receptor | -9.2 | ASP114, SER193, PHE389 |
Note: This table is illustrative and based on findings for various piperidine derivatives, not specifically Piperidine, 1-[1-(phenylethynyl)pentyl]-.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones. For piperidine derivatives, QSAR studies have been employed to design novel inhibitors for various targets, such as the human homolog of the murine double minute 2 (HDM2) protein. researchgate.net
A QSAR study on a series of compounds including Piperidine, 1-[1-(phenylethynyl)pentyl]- would involve calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and then using statistical methods to build a model that correlates these descriptors with a measured biological activity. Such a model could then be used to predict the activity of other, unsynthesized derivatives.
Pharmacophore Model Development and Virtual Screening Applications
A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. These models are used in virtual screening to rapidly search large databases of chemical compounds for those that are likely to be active. For ligands targeting the sigma-1 receptor, a common target for piperidine derivatives, pharmacophore models often include features such as a basic tertiary amine and hydrophobic regions. nih.gov
The development of a pharmacophore model for a target of interest for Piperidine, 1-[1-(phenylethynyl)pentyl]- would involve identifying the essential structural features, such as the piperidine nitrogen, the aromatic ring of the phenylethynyl group, and the hydrophobic pentyl chain. This model could then be used to screen virtual compound libraries to identify other potential ligands with similar properties.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide insights into a molecule's stability, electronic properties, and vibrational frequencies. For piperidine derivatives, DFT has been used to study their molecular geometry, electronic stability, and reactivity. researchgate.net
For Piperidine, 1-[1-(phenylethynyl)pentyl]-, DFT calculations could be used to determine its optimized 3D structure, the distribution of electron density (visualized through molecular electrostatic potential maps), and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net These calculations would help in understanding its chemical reactivity and potential interaction mechanisms with biological targets.
Table 2: Example of DFT Calculation Outputs for a Piperidine Derivative
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| Energy Gap (HOMO-LUMO) | 4.7 eV |
Note: This table is illustrative and represents typical data obtained from DFT calculations on piperidine derivatives.
Conformational Analysis using Computational Chemistry Approaches
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as it often dictates its biological activity. For piperidine rings, the chair conformation is typically the most stable. nih.gov
Computational methods like molecular mechanics and quantum mechanics can be used to perform a systematic search for the low-energy conformations of Piperidine, 1-[1-(phenylethynyl)pentyl]-. This analysis would identify the most stable arrangement of the piperidine ring and the relative orientations of the phenylethynyl and pentyl substituents. nih.gov The results are typically presented as a potential energy surface, showing the relative energies of different conformations.
Chemical Biology and Biochemical Interaction Profiling in Vitro
Target Validation Methodologies for Piperidine (B6355638), 1-[1-(phenylethynyl)pentyl]- AnalogsWithout identified targets for the primary compound, there is no literature available on the methodologies for validating targets for its analogs.
Due to the lack of any specific scientific information for "Piperidine, 1-[1-(phenylethynyl)pentyl]-", the requested article cannot be generated.
Synthesis and Comprehensive Characterization of Piperidine, 1 1 Phenylethynyl Pentyl Derivatives
Synthetic Routes to Diverse Analogs of Piperidine (B6355638), 1-[1-(phenylethynyl)pentyl]-
The synthesis of N-substituted piperidines, such as the title compound, can be achieved through various modern organic chemistry methodologies. A prominent and efficient method for creating similar propargylamine (B41283) structures is the A³ coupling (aldehyde, alkyne, amine) reaction. This one-pot, three-component reaction provides a direct route to propargylamines by combining an aldehyde, a terminal alkyne, and a secondary amine, often catalyzed by a metal salt like copper(I) chloride. ajchem-a.com
For the specific synthesis of analogs of Piperidine, 1-[1-(phenylethynyl)pentyl]-, this would involve:
Piperidine (the amine)
Phenylacetylene (B144264) (the alkyne)
An aldehyde (e.g., pentanal to yield the pentyl chain)
By varying the aldehyde component, a diverse library of analogs can be generated. For instance, using different aliphatic or aromatic aldehydes would result in modifications to the chain attached to the piperidine nitrogen. This method's versatility allows for the creation of a wide range of derivatives for structure-activity relationship (SAR) studies. ajchem-a.com
Alternative routes include the alkylation of piperidine with a suitable propargylic halide. However, this method is often less direct than the multicomponent A³ coupling. Another established strategy involves the hydrogenation or reduction of corresponding pyridine (B92270) precursors. nih.gov This can be a highly effective method, often utilizing transition metal catalysts under various conditions to achieve the desired piperidine ring. nih.gov
| Synthetic Method | Reactants | Key Features | Reference |
|---|---|---|---|
| A³ Coupling (Three-Component) | Piperidine, Aldehyde, Terminal Alkyne | One-pot synthesis, high atom economy, versatile for creating diverse analogs. | ajchem-a.com |
| Hydrogenation/Reduction | Substituted Pyridine Precursor | Effective for creating the core piperidine ring from aromatic precursors. Can be stereoselective. | nih.gov |
| Reductive Amination | Piperidin-4-one, Amine | Useful for synthesizing N-substituted piperidin-4-amines, which can be further modified. | researchgate.net |
| Alkene Cyclization | Non-activated Alkenes | Metal-catalyzed oxidative amination for the formation of substituted piperidines. | nih.gov |
Elaboration and Functionalization of the Piperidine Core
Once the basic scaffold is synthesized, further modifications to the piperidine ring itself can provide access to a new range of analogs. Site-selective C-H functionalization has emerged as a powerful tool in modern synthesis, allowing for the direct introduction of substituents at specific positions (C2, C3, C4) of the piperidine ring. nih.gov
The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govresearchgate.net For example, rhodium-catalyzed C-H insertion reactions have been successfully employed to introduce arylacetate groups at the C2 or C4 positions of N-protected piperidines. nih.gov
Other functionalization strategies include:
Lithiation followed by electrophilic quench: This allows for the introduction of a variety of functional groups.
Ring-closing metathesis (RCM): This can be used to construct the piperidine ring with pre-installed functional groups on the precursor chain.
Aza-Michael reactions: These are useful for creating 3-carbon modified derivatives on the piperidine nitrogen. researchgate.net
These methods enable the systematic modification of the piperidine core to probe its role in biological activity.
Derivatization Strategies for the Phenylethynyl Pentyl Chain
The phenylethynyl pentyl chain offers multiple sites for chemical modification to explore its impact on the molecule's properties.
Modifications to the Phenyl Ring:
Electrophilic Aromatic Substitution: The phenyl group can be functionalized via reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. These reactions introduce substituents (e.g., -NO₂, -Br, -Cl, -COCH₃) at the ortho, meta, or para positions, altering the electronic and steric properties of the ring.
Palladium-Catalyzed Cross-Coupling Reactions: If a halogen is introduced onto the phenyl ring (e.g., a bromo- or iodo-substituent), it can serve as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions. This allows for the attachment of a wide variety of aryl, alkynyl, or amino groups.
Modifications to the Alkyne:
Reduction: The triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst, a trans-alkene using sodium in liquid ammonia, or fully reduced to an alkane via catalytic hydrogenation (e.g., with Pd/C).
Click Chemistry: As a terminal alkyne (or one that can be deprotected to be terminal), the phenylethynyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a versatile and stable linkage.
Modifications to the Pentyl Chain:
While less common, functionalization of the aliphatic chain can be achieved, often requiring more complex, multi-step synthetic sequences.
Advanced Spectroscopic Techniques for Structural Elucidation
The unambiguous determination of the structure of novel compounds like Piperidine, 1-[1-(phenylethynyl)pentyl]- and its derivatives relies on a combination of advanced spectroscopic methods. optica.orgoptica.orgcnpereading.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For a typical derivative, one would expect to see characteristic signals for the aromatic protons on the phenyl ring, the protons on the piperidine ring (often complex multiplets), and the protons of the pentyl chain. chemicalbook.comresearchgate.net The chemical shifts and coupling patterns are essential for confirming the connectivity of the molecule.
¹³C NMR: This provides information on the carbon skeleton of the molecule. Distinct signals would be expected for the carbons of the phenyl ring, the alkyne, the pentyl chain, and the piperidine ring.
2D NMR (COSY, HSQC, HMBC): These techniques are crucial for definitively assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule. For instance, a COSY spectrum would show correlations between adjacent protons, while an HMBC spectrum would reveal long-range correlations between protons and carbons, confirming how the major fragments are linked.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound.
Tandem MS (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments can provide valuable structural information. nih.gov Characteristic fragmentation patterns for N-substituted piperidines often involve cleavage of the bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. nih.gov The fragmentation of the phenylethynyl pentyl chain would also provide confirmatory evidence for the structure.
| Technique | Expected Observations | Information Gained |
|---|---|---|
| ¹H NMR | Signals for aromatic (phenyl), piperidine ring, and pentyl chain protons. | Proton environment and connectivity through coupling. |
| ¹³C NMR | Signals for alkynyl, aromatic, aliphatic (pentyl and piperidine) carbons. | Carbon skeleton of the molecule. |
| 2D NMR (COSY, HMBC) | Cross-peaks indicating H-H and long-range C-H correlations. | Unambiguous structural confirmation and assignment. |
| HRMS (e.g., ESI-TOF) | Accurate mass of the [M+H]⁺ ion. | Elemental formula determination. |
| FT-IR | Characteristic absorptions for C≡C (alkyne), C-H (aromatic and aliphatic), and C-N bonds. | Presence of key functional groups. |
Chromatographic and Spectroscopic Purity Assessment Methods
Ensuring the purity of a synthesized compound is critical for its subsequent use. A combination of chromatographic and spectroscopic methods is typically employed.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for purity assessment in the pharmaceutical industry. helsinki.fi For amine-containing compounds, reversed-phase HPLC with a C18 column is common. The analysis is typically performed using a mobile phase of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Purity is determined by integrating the area of the main peak relative to the total area of all peaks detected, often using a UV detector set at a wavelength where the phenyl group absorbs. nih.govresearchgate.net
Gas Chromatography (GC): GC can also be used for purity analysis, particularly for volatile and thermally stable compounds. Derivatization may sometimes be necessary to improve the chromatographic properties of the amines. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and for a preliminary assessment of purity.
Spectroscopic Purity Assessment:
NMR Spectroscopy: A high-field ¹H NMR spectrum can be a powerful tool for assessing purity. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used for an even more accurate determination of purity by integrating the signal of the compound against a certified internal standard.
Elemental Analysis: This technique determines the percentage composition (C, H, N) of the compound. A close match between the experimentally determined percentages and the calculated values for the proposed formula provides strong evidence of purity.
Future Trajectories in Academic Research on Piperidine, 1 1 Phenylethynyl Pentyl
Development of Environmentally Benign (Green) Synthetic Approaches
The pharmaceutical industry is increasingly adopting green chemistry principles to mitigate its environmental impact. mdpi.cominstituteofsustainabilitystudies.comncfinternational.it Future research on the synthesis of Piperidine (B6355638), 1-[1-(phenylethynyl)pentyl]- will likely prioritize the development of sustainable and eco-friendly methods. jddhs.com This involves a shift away from traditional organic solvents, which are often volatile, flammable, and toxic, towards safer alternatives. researchgate.netingentaconnect.combenthamdirect.com
Key areas of development include:
Use of Greener Solvents: Exploration of solvents such as water, ethanol, glycerol, or supercritical fluids like CO₂ could significantly reduce the environmental footprint of the synthesis process. benthamdirect.comresearchgate.netneuroquantology.com Water, being abundant and non-toxic, is an especially attractive medium for organic reactions. ingentaconnect.comneuroquantology.com
Catalysis: The use of catalysts, particularly biocatalysts like enzymes, is a cornerstone of green chemistry. ncfinternational.itjddhs.com Recent advancements have demonstrated the use of biocatalysis, such as immobilized lipases or enzyme cascades involving transaminases and reductases, for the synthesis of piperidine derivatives. rsc.orgnih.govresearchgate.net A novel two-stage process combining biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis has been shown to streamline the creation of complex piperidines, a technique that could be adapted for the target compound. news-medical.netmedhealthreview.com These methods offer high selectivity and efficiency under mild conditions, reducing energy consumption and waste. nih.govresearchgate.net
Atom Economy: Synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. instituteofsustainabilitystudies.com This can be achieved through one-pot reactions and multicomponent reactions, which reduce the number of synthetic steps and purification processes, thereby minimizing waste. nih.gov
| Parameter | Traditional Approach | Green (Future) Approach |
|---|---|---|
| Solvents | Often volatile and hazardous (e.g., Dichloromethane, Benzene) instituteofsustainabilitystudies.com | Safer alternatives like water, ethanol, supercritical CO₂ instituteofsustainabilitystudies.comresearchgate.net |
| Catalysts | Stoichiometric reagents, precious metal catalysts (e.g., Palladium) ncfinternational.itnews-medical.net | Biocatalysts (enzymes), non-precious metal catalysts (e.g., Nickel) rsc.orgnews-medical.netmedhealthreview.com |
| Energy Consumption | Often requires high temperatures and pressures | Milder reaction conditions, leading to lower energy use nih.gov |
| Waste Generation | Higher due to multi-step synthesis and use of protecting groups instituteofsustainabilitystudies.comnews-medical.net | Minimized through atom economy, one-pot reactions, and fewer steps ncfinternational.itnih.gov |
Exploration of Novel Biochemical Pathways and Unconventional Targets (in vitro)
While the specific biological activities of Piperidine, 1-[1-(phenylethynyl)pentyl]- are not yet extensively documented, the piperidine scaffold is a well-established pharmacophore present in numerous bioactive molecules. Future in vitro research will likely focus on screening this compound against a wide array of biological targets to uncover novel therapeutic applications.
This exploration could involve:
Phenotypic Screening: Instead of targeting a specific protein, phenotypic screening assays can identify compounds that produce a desired effect in cells or tissues. This approach can uncover unexpected activities and help elucidate novel biochemical pathways.
Target Deconvolution: For hits identified through phenotypic screening, subsequent studies will be necessary to identify the specific molecular target(s) responsible for the observed biological effect.
Unconventional Targets: Research may extend beyond traditional enzyme and receptor targets to include less-explored areas such as protein-protein interactions, RNA targets, and allosteric modulation sites. The complexity of diseases like Alzheimer's and Parkinson's suggests that multi-target inhibitors may be more effective, opening avenues for polypharmacological agents. wikipedia.org
Advancements in High-Throughput Screening and Lead Optimization Strategies
Identifying a promising "hit" compound is only the first step. Subsequent advancements in high-throughput screening (HTS) and lead optimization will be crucial for developing Piperidine, 1-[1-(phenylethynyl)pentyl]- or its analogues into viable drug candidates.
Future trajectories in this domain include:
Advanced Screening Technologies: HTS technologies are continually evolving, with increased automation, miniaturization, and the use of more sophisticated detection methods like fluorescence-based assays and surface plasmon resonance. nih.govtechnologynetworks.comazolifesciences.comhilarispublisher.com These advancements allow for the rapid screening of large compound libraries against biological targets. azolifesciences.com
DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of libraries containing billions of compounds. wikipedia.orgnih.govsigmaaldrich.comacs.orgnih.gov Each molecule is tagged with a unique DNA barcode, enabling massive parallel screening in a single tube. nih.govnih.gov This approach could be used to rapidly explore a vast chemical space around the Piperidine, 1-[1-(phenylethynyl)pentyl]- scaffold.
Fragment-Based Lead Discovery (FBLD): FBLD involves screening smaller, low-molecular-weight compounds ("fragments") that bind weakly to the target. wikipedia.orgnih.gov These fragments can then be grown, linked, or merged to create a more potent lead compound. sygnaturediscovery.comcreative-biostructure.com This method is often more efficient at exploring chemical space than traditional HTS. wikipedia.org
| Strategy | Description | Goal |
|---|---|---|
| Structure-Activity Relationship (SAR) | Systematically modifying the chemical structure to understand how changes affect biological activity. patsnap.com | Enhance potency and selectivity. patsnap.com |
| Pharmacokinetic (ADME) Optimization | Modifying the structure to improve absorption, distribution, metabolism, and excretion profiles. patsnap.compatsnap.com | Improve bioavailability and metabolic stability. |
| Structure-Based Drug Design | Using the 3D structure of the target to guide modifications for improved binding. patsnap.com | Increase binding affinity and efficacy. |
| Bioisosteric Replacement | Replacing functional groups with others that have similar physical or chemical properties. patsnap.com | Improve potency, selectivity, or ADME properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
